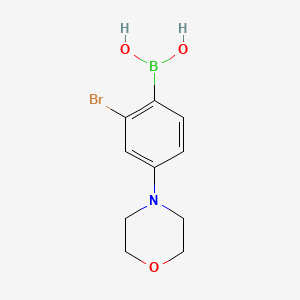
(2-Bromo-4-morpholinophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-morpholinophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-morpholinophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl bromide is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction consistency and yield. The use of automated systems also helps in monitoring and controlling reaction parameters, ensuring high purity and quality of the final product .
化学反応の分析
Types of Reactions
(2-Bromo-4-morpholinophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom.
科学的研究の応用
Chemistry
(2-Bromo-4-morpholinophenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential as enzyme inhibitors, particularly for proteases and kinases, which are targets for cancer therapy and other diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of materials with unique properties .
作用機序
The mechanism of action of (2-Bromo-4-morpholinophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The presence of the morpholine group can influence the reactivity and selectivity of the compound by stabilizing intermediates and transition states .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, used in similar coupling reactions.
2-Bromophenylboronic Acid: Lacks the morpholine group but has similar reactivity in coupling reactions.
4-Morpholinophenylboronic Acid: Similar structure but without the bromine atom, used in different synthetic applications.
Uniqueness
(2-Bromo-4-morpholinophenyl)boronic acid is unique due to the presence of both the bromine atom and the morpholine group. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with simpler boronic acids. The morpholine group also enhances the solubility and stability of the compound, making it more versatile in various chemical environments .
特性
分子式 |
C10H13BBrNO3 |
|---|---|
分子量 |
285.93 g/mol |
IUPAC名 |
(2-bromo-4-morpholin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BBrNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 |
InChIキー |
QPJYWEPWXIGUOA-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2CCOCC2)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















